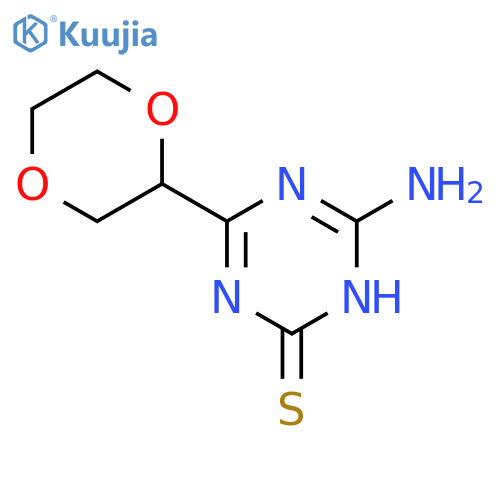

Cas no 1549058-49-2 (1,3,5-Triazine-2(1H)-thione, 6-amino-4-(1,4-dioxan-2-yl)-)

1,3,5-Triazine-2(1H)-thione, 6-amino-4-(1,4-dioxan-2-yl)- 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(1,4-dioxan-2-yl)-

-

- インチ: 1S/C7H10N4O2S/c8-6-9-5(10-7(14)11-6)4-3-12-1-2-13-4/h4H,1-3H2,(H3,8,9,10,11,14)

- InChIKey: DSODXIGPHKSSBE-UHFFFAOYSA-N

- SMILES: N1C(N)=NC(C2COCCO2)=NC1=S

1,3,5-Triazine-2(1H)-thione, 6-amino-4-(1,4-dioxan-2-yl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065295-1g |

4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol |

1549058-49-2 | 95% | 1g |

¥5971.0 | 2024-04-18 | |

| Enamine | EN300-646673-0.1g |

4-amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol |

1549058-49-2 | 0.1g |

$1068.0 | 2023-03-04 | ||

| Enamine | EN300-646673-0.5g |

4-amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol |

1549058-49-2 | 0.5g |

$1165.0 | 2023-03-04 | ||

| Enamine | EN300-646673-1.0g |

4-amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol |

1549058-49-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-646673-5.0g |

4-amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol |

1549058-49-2 | 5.0g |

$3520.0 | 2023-03-04 | ||

| Enamine | EN300-646673-0.25g |

4-amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol |

1549058-49-2 | 0.25g |

$1117.0 | 2023-03-04 | ||

| Enamine | EN300-646673-0.05g |

4-amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol |

1549058-49-2 | 0.05g |

$1020.0 | 2023-03-04 | ||

| Enamine | EN300-646673-10.0g |

4-amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol |

1549058-49-2 | 10.0g |

$5221.0 | 2023-03-04 | ||

| Enamine | EN300-646673-2.5g |

4-amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol |

1549058-49-2 | 2.5g |

$2379.0 | 2023-03-04 |

1,3,5-Triazine-2(1H)-thione, 6-amino-4-(1,4-dioxan-2-yl)- 関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

1,3,5-Triazine-2(1H)-thione, 6-amino-4-(1,4-dioxan-2-yl)-に関する追加情報

Compound CAS No. 1549058-49-2: 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(1,4-dioxan-2-yl)

The compound with CAS No. 1549058-49-2, known as 1,3,5-triazine-2(1H)-thione, specifically the derivative 6-amino-4-(1,4-dioxan-2-yl), is a significant molecule in the field of organic chemistry. This compound belongs to the class of triazines, which are heterocyclic aromatic compounds containing three nitrogen atoms in a six-membered ring. The presence of a thione group (C=S) and an amino group (-NH₂) introduces unique chemical properties that make this compound versatile for various applications.

The structure of 6-amino-4-(1,4-dioxan-2-yl)-1,3,5-triazine-2(1H)-thione is characterized by a triazine ring with a thione functionality at position 2 and substituents at positions 4 and 6. The substituent at position 6 is an amino group (-NH₂), while the substituent at position 4 is a dioxane ring (a six-membered oxygen-containing ring). This combination of functional groups and substituents imparts the molecule with interesting electronic and steric properties.

Recent studies have highlighted the potential of this compound in various fields. For instance, its thione functionality makes it a promising candidate for use in organocatalysis. The amino group at position 6 can act as a nucleophile or hydrogen bond donor, facilitating reactions such as Michael additions or conjugate reductions. Additionally, the dioxane substituent at position 4 provides steric bulk and enhances solubility in organic solvents.

In terms of synthesis, this compound can be prepared through various routes. One common method involves the condensation of an appropriate amine with a triazine derivative containing a thione group. For example, reacting an amino-substituted dioxane with a triazine-thione precursor can yield the desired product under suitable conditions. The reaction conditions typically involve heating in an inert solvent such as dichloromethane or DMF in the presence of a base like pyridine or DMAP.

The application of this compound extends beyond organocatalysis. It has shown potential in materials science as well. The triazine-thione core is known to exhibit good thermal stability and mechanical properties when incorporated into polymers or composites. Moreover, its ability to form hydrogen bonds due to the amino and dioxane groups can enhance intermolecular interactions within polymer matrices.

In the field of drug discovery, this compound has been explored as a lead molecule for developing bioactive agents. Its structure allows for further functionalization by introducing additional substituents that can target specific biological pathways or receptors. For example, modifying the amino group or the dioxane ring could lead to derivatives with enhanced pharmacokinetic properties.

Recent research has also focused on understanding the electronic properties of this compound using computational methods such as density functional theory (DFT). These studies have revealed that the thione group significantly influences the molecule's electron distribution and reactivity patterns. The amino group contributes to electron-rich regions within the molecule, making it more susceptible to nucleophilic attack.

In conclusion, CAS No. 1549058-49-2, or 6-amino-4-(1,4-dioxan-2-yl)-1,3,5-triazine-thione, is a multifaceted compound with diverse applications in organic chemistry and materials science. Its unique structure and functional groups make it an attractive candidate for further research and development across various industries.

1549058-49-2 (1,3,5-Triazine-2(1H)-thione, 6-amino-4-(1,4-dioxan-2-yl)-) Related Products

- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)

- 66754-13-0(D-Trimannuronic acid)

- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)

- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)

- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)

- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)

- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)

- 153408-28-7((R)-Azelastine Hydrochloride)

- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)